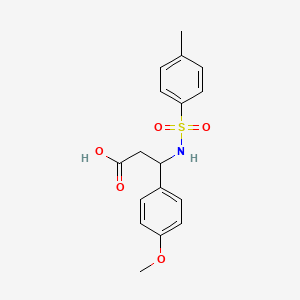![molecular formula C9H6ClF3N2O2S2 B1305684 5-[1-メチル-5-(トリフルオロメチル)-1H-ピラゾール-3-イル]チオフェン-2-スルホニルクロリド CAS No. 166964-31-4](/img/structure/B1305684.png)
5-[1-メチル-5-(トリフルオロメチル)-1H-ピラゾール-3-イル]チオフェン-2-スルホニルクロリド
説明
5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride (5-MTPT-SC) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a versatile and useful compound for a variety of experiments, and its low toxicity makes it an attractive choice for many researchers.
科学的研究の応用
モノアミンオキシダーゼB (MAO-B) 阻害による記憶力増強
- 用途: 本化合物は、選択的 MAO-B 阻害剤として特定されています . MAO-B に対する特異性により、記憶力増強薬の有望な候補となっています。
チオフェン誘導体の官能基化
フォトクロミック特性
- 用途: 本化合物は、可逆的なフォトクロミズムを示し、UV 光照射により無色から青色に変化します。 このような特性は、光学デバイスやセンサーにとって貴重です .
広域スペクトル抗ウイルス剤
- 用途: 研究者は、本化合物を含む新規イサチン誘導体を合成し、in vitro および in silico アプローチを用いてその抗ウイルス活性を評価しました。 様々なウイルスに対する潜在的な有効性を調査することは、貴重な知見をもたらす可能性があります .
フルアジフォープ合成の中間体
- 用途: フルアジフォープ合成の主要な中間体である 2-クロロ-5-(トリフルオロメチル)ピリジンは、本化合物から効率的に得られます . 除草剤生産におけるその役割を理解することは、持続可能な農業にとって不可欠です。
将来の方向性
生化学分析
Biochemical Properties
5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine . The interaction between 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride and MAO-B is characterized by its high specificity and potency, making it a valuable tool in studying neurological processes and potential therapeutic applications.
Cellular Effects
The effects of 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO-B leads to increased levels of dopamine, which can affect neuronal signaling and cognitive functions . Additionally, this compound has been shown to impact the expression of genes involved in oxidative stress responses and metabolic pathways, further highlighting its multifaceted role in cellular biology.
Molecular Mechanism
At the molecular level, 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of MAO-B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition results in increased neurotransmitter levels, which can modulate various physiological and biochemical processes. Additionally, the compound may interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been observed to result in sustained inhibition of MAO-B activity, leading to prolonged effects on neurotransmitter levels and cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride vary with different dosages. Lower doses have been found to effectively inhibit MAO-B activity without causing significant adverse effects . Higher doses may lead to toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound’s inhibition of MAO-B affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites involved in neurotransmission and oxidative stress responses . Additionally, the compound may influence other metabolic pathways through its interactions with different enzymes and proteins.
Transport and Distribution
The transport and distribution of 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, the compound accumulates in specific compartments, where it exerts its inhibitory effects on MAO-B and other biomolecules.
Subcellular Localization
The subcellular localization of 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride is essential for its activity and function. The compound is primarily localized in the mitochondria, where MAO-B is predominantly found . This localization allows the compound to effectively inhibit MAO-B activity and modulate mitochondrial functions. Additionally, the compound may undergo post-translational modifications that direct it to other cellular compartments, further influencing its biochemical effects.
特性
IUPAC Name |
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O2S2/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(18-6)19(10,16)17/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNHXIGDZASCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379650 | |
| Record name | 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166964-31-4 | |
| Record name | 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 166964-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



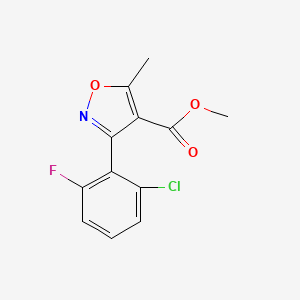


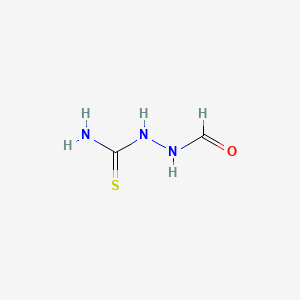
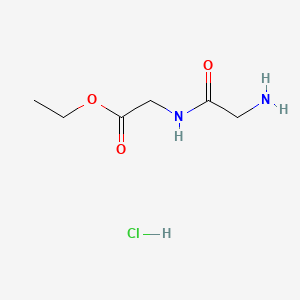
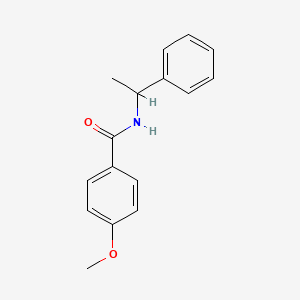
![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
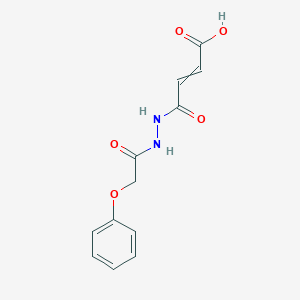

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)
